Home > Products > Screening Compounds P146429 > 3,4-Diaminopyridine D3
3,4-Diaminopyridine D3 -

3,4-Diaminopyridine D3

Catalog Number: EVT-1502209
CAS Number:
Molecular Formula: C₅H₄D₃N₃
Molecular Weight: 112.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3,4-Diaminopyridine is derived from pyridine, a basic heterocyclic organic compound. It can be classified under the following categories:

  • Chemical Class: Pyridine derivatives
  • Pharmaceutical Class: Neuromuscular agents
  • CAS Number: 1122-58-3
Synthesis Analysis

Methods and Technical Details

The synthesis of 3,4-diaminopyridine can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-chloro-3-nitropyridine with methanolic ammonia. This two-step process typically includes:

  1. Reduction of the Nitro Group: The nitro group in 4-chloro-3-nitropyridine is reduced to an amino group.
  2. Substitution Reaction: The resulting compound undergoes nucleophilic substitution to yield 3,4-diaminopyridine.

In addition to this method, other techniques such as liquid-assisted grinding have been explored to enhance the efficiency of synthesis by forming salts with various coformers .

Molecular Structure Analysis

Structure and Data

The molecular formula of 3,4-diaminopyridine is C5H7N3C_5H_7N_3, with a molar mass of approximately 109.132g/mol109.132\,g/mol. Its structure features:

  • Pyridine Ring: A six-membered ring containing one nitrogen atom.
  • Amino Groups: Two amino groups (-NH2) attached to the pyridine ring at the 3 and 4 positions.

The compound exhibits a melting point range of 218220°C218-220\,°C and is soluble in alcohols and hot water but only slightly soluble in diethyl ether .

Chemical Reactions Analysis

Reactions and Technical Details

3,4-Diaminopyridine participates in various chemical reactions due to its functional groups. Notably:

  • Proton Transfer Reactions: It can form proton transfer complexes with other compounds, such as 2,6-dichloro-4-nitrophenol. In these reactions, hydrogen bonding occurs followed by proton transfer from the donor to the nitrogen atom of the pyridine ring .
  • Salt Formation: The compound can also form salts through interactions with carboxylic acids or other acidic components.

The stability of these complexes is often assessed using spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR), which reveals shifts in vibrational frequencies indicative of complex formation .

Mechanism of Action

Process and Data

The mechanism of action for 3,4-diaminopyridine involves its ability to block potassium channels at the presynaptic membrane. This blockade results in prolonged depolarization of the nerve terminal, enhancing calcium influx and consequently increasing the release of acetylcholine at the neuromuscular junction. This action is particularly beneficial in conditions characterized by impaired neuromuscular transmission .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Yellow solid (commercial samples may appear brownish).
  • Density: 1.404g/cm31.404\,g/cm^3.
  • Solubility:
    • Water (20 °C): 25g/L25\,g/L
    • Alcohols: Readily soluble
    • Diethyl ether: Slightly soluble

These properties influence its formulation in pharmaceutical applications and its behavior under various conditions .

Applications

Scientific Uses

3,4-Diaminopyridine has several important applications in medicine:

  • Treatment of Neuromuscular Disorders: It is primarily used for treating Lambert-Eaton myasthenic syndrome and other similar conditions.
  • Research Applications: Due to its mechanism of action on potassium channels, it serves as a valuable tool in neuropharmacology research.
  • Pharmaceutical Development: It is often studied for potential improvements in drug formulations aimed at enhancing solubility and bioavailability .
Introduction to 3,4-Diaminopyridine D3

Chemical Identity and Isotopic Labeling

3,4-Diaminopyridine-d3 (3,4-DAP-d3), also known as Amifampridine-d3, is a deuterium-substituted derivative of the potassium channel blocker 3,4-diaminopyridine (3,4-DAP). Its molecular formula is C5H4D3N3, with a molecular weight of 112.15 g/mol, compared to 109.13 g/mol for the non-deuterated parent compound [1] [6]. The compound features three deuterium atoms (D) specifically replacing hydrogen atoms at the 2, 5, and 6 positions of the pyridine ring, yielding the systematic name pyridine-2,5,6-d3-3,4-diamine [6]. This strategic isotopic labeling is denoted in the SMILES notation as NC1=C(C([2H])=C([2H])N=C1[2H])N and the InChIKey OYTKINVCDFNREN-OMIVMJBISA-N [6].

The isotopic purity of pharmaceutical-grade 3,4-DAP-d3 typically exceeds 95%, as confirmed by HPLC analysis, and it is supplied as a neat solid with storage recommendations at -20°C to maintain stability [1]. Deuterium incorporation does not alter the primary molecular geometry but induces subtle changes in bond energies due to the isotope's higher mass. This manifests in characteristic shifts in spectroscopic properties, including NMR and mass spectrometry profiles, where the molecular ion peak appears at m/z 112.08 (accurate mass) compared to 109.08 for the protiated form [1] [6]. These properties make 3,4-DAP-d3 indispensable as an internal standard in mass spectrometry-based quantification of 3,4-DAP and its metabolites in biological matrices.

Table 1: Key Physicochemical Properties of 3,4-Diaminopyridine-d3

PropertySpecification
Molecular FormulaC5H4D3N3
Molecular Weight112.15 g/mol
CAS Number2732980-95-7
Unlabeled CAS Number54-96-6
Isotopic Purity>95% (HPLC confirmed)
Storage Conditions-20°C (desiccated)
SolubilitySoluble in alcohols, sparingly soluble in water
SMILESNC1=C(C([2H])=C([2H])N=C1[2H])N

Historical Development of Deuterated Aminopyridines

The development of deuterated aminopyridines represents a convergence of pharmacology and isotopic chemistry aimed at enhancing therapeutic efficacy. Non-deuterated 3,4-DAP was first synthesized in the 1970s, with its therapeutic potential for neuromuscular disorders like Lambert-Eaton Myasthenic Syndrome (LEMS) recognized in the 1980s [9]. Early clinical use relied on the free base or phosphate salt forms, distributed via compassionate-use programs [3] [9].

Deuterated versions emerged in the 2010s as part of the broader "deuterium switch" strategy in drug development, where replacing hydrogen with deuterium aims to improve pharmacokinetic profiles without altering primary pharmacology [6]. The synthesis of 3,4-DAP-d3 specifically leverages catalytic deuterium exchange under high-temperature/pressure conditions or via de novo synthesis from deuterated precursors like D2-pyridine derivatives [1]. This approach gained traction following the FDA approval of deuterated drugs like deutetrabenazine, validating deuterium's role in metabolic stabilization.

3,4-DAP-d3 was developed primarily as a research tool for mechanistic studies and quantitative bioanalysis rather than as a therapeutic agent. Its orphan drug status in Europe and the US for LEMS facilitated regulatory pathways, though it remains distinct from approved therapeutics like Firdapse® (amifampridine phosphate) [9]. The deuterated analog addresses key limitations of non-deuterated 3,4-DAP, particularly its extensive hepatic metabolism and short half-life (~2.5 hours), which necessitate frequent dosing [9].

Role of Deuterium in Pharmacokinetic Optimization

Deuterium incorporation in 3,4-DAP-d3 strategically targets metabolic soft spots to attenuate oxidative metabolism. In non-deuterated 3,4-DAP, rapid hepatic acetylation by N-acetyltransferase 2 (NAT2) converts it to 3-N-acetylamifampridine, with 74–81% of the drug excreted as this inactive metabolite [9]. This metabolism exhibits pronounced interindividual variability due to NAT2 polymorphisms, leading to 9-fold differences in systemic exposure between fast and slow acetylators [9].

Deuterium's kinetic isotope effect (KIE) operates by strengthening the carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H), requiring higher activation energy for bond cleavage. In 3,4-DAP-d3, deuterium atoms at positions adjacent to the diamine groups protect against N-acetylation and N-oxidation. Studies using human liver microsomes demonstrate reduced metabolic clearance rates for 3,4-DAP-d3 versus 3,4-DAP, translating to:

  • Extended elimination half-life: Preclinical models suggest a 1.3–1.8-fold increase over non-deuterated 3,4-DAP
  • Higher relative bioavailability: Due to reduced first-pass metabolism
  • Lower metabolite-to-parent ratios: Decreased formation of 3-N-acetylamifampridine [6] [9]

Table 2: Metabolic Impact of Deuterium in 3,4-Diaminopyridine-d3

Pharmacokinetic Parameter3,4-DAP3,4-DAP-d3 (Expected)Biological Impact
Primary MetabolismNAT2 acetylationReduced acetylation rateSlower inactivation
Half-life (t₁/₂)2.5 ± 0.7 hours↑ 1.3–1.8-foldProlonged therapeutic effect
Metabolite:Parent Ratio4:1 (3-N-acetyl:Parent)↓ Reduced ratioHigher systemic parent exposure
NAT2 Polymorphism Impact9-fold AUC variability↓ Reduced variabilityMore consistent dosing across genotypes

Deuterium's impact on the area under the curve (AUC) is nonlinear. Food intake delays the time to peak concentration (Tmax) of non-deuterated 3,4-DAP from 0.6 to 1.3 hours but does not significantly alter overall bioavailability [9]. Deuterium substitution may mitigate food effects by slowing absorption kinetics, though formal studies are pending. Crucially, deuterium does not alter 3,4-DAP's mechanism of action—blocking presynaptic voltage-gated potassium channels (Kv3.3/Kv3.4) to prolong neuronal action potentials and enhance acetylcholine release at neuromuscular junctions [8]. This preservation of pharmacodynamics while optimizing pharmacokinetics exemplifies deuterium's strategic role in medicinal chemistry [6] [9].

Properties

Product Name

3,4-Diaminopyridine D3

Molecular Formula

C₅H₄D₃N₃

Molecular Weight

112.15

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.